molecular formula C7H12N2O3 B15423818 N-(4-Nitropent-1-en-3-yl)acetamide CAS No. 105865-22-3

N-(4-Nitropent-1-en-3-yl)acetamide

Cat. No.: B15423818
CAS No.: 105865-22-3
M. Wt: 172.18 g/mol
InChI Key: DOZOBDCKEKMABZ-UHFFFAOYSA-N
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Description

N-(4-Nitropent-1-en-3-yl)acetamide is a nitro-substituted acetamide derivative characterized by a pentenyl backbone with a nitro group at the fourth carbon and an acetamide moiety at the third position. The compound’s nitro group and conjugated double bond (C1-en-3-yl) may influence its electronic properties, solubility, and biological activity, similar to derivatives discussed in the literature .

Properties

CAS No.

105865-22-3

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(4-nitropent-1-en-3-yl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-4-7(8-6(3)10)5(2)9(11)12/h4-5,7H,1H2,2-3H3,(H,8,10)

InChI Key

DOZOBDCKEKMABZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=C)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Nitrophenyl)acetamide

Structural Differences :

  • Backbone : Aromatic phenyl ring vs. aliphatic pentenyl chain in the target compound.
  • Nitro Group Position : Para position on the phenyl ring vs. fourth carbon on the pentenyl chain.

Properties :

  • Molecular Formula : C₈H₈N₂O₃ (MW: 180.16) .
  • Applications : Used as an intermediate in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group, which enhances electrophilic reactivity .

Key Differences :
The aromatic nitro group in N-(4-nitrophenyl)acetamide confers greater stability and resonance effects compared to the aliphatic nitro group in N-(4-Nitropent-1-en-3-yl)acetamide, which may exhibit higher reactivity due to less conjugation .

N-(4-Hydroxyphenyl)acetamide (Paracetamol Analog)

Structural Differences :

  • Substituent : Hydroxyl group in place of the nitro group.
  • Backbone : Phenyl ring vs. pentenyl chain.

Properties :

  • Biological Activity: Known for analgesic and antipyretic properties, analogous to paracetamol .
  • Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents, unlike the nitro group, which reduces solubility .

Comparison :
The nitro group in the target compound may reduce bioavailability compared to the hydroxylated analog but could enhance interactions with nitroreductase enzymes in targeted drug delivery .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural Differences :

  • Substituents : Chloro and methylsulfonyl groups on the phenyl ring vs. aliphatic nitro and acetamide groups.
  • Backbone : Aromatic vs. aliphatic.

Properties :

  • Applications : Used in synthesizing sulfur-containing heterocycles, suggesting the target compound’s utility in similar reactions .

N-(3-Methylbutyl)acetamide

Structural Differences :

  • Backbone : Branched aliphatic chain vs. linear pentenyl chain.
  • Functional Groups : Lacks a nitro group.

Properties :

  • Biological Role : Acts as a pheromone in Polistes wasps, attracting conspecifics .
  • Hypothesized Comparison: The nitro group in the target compound could modify its volatility and receptor-binding specificity compared to this non-nitrated analog .

Q & A

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for nitro-acetamides?

  • Answer: Compare experimental data with computed NMR shifts (GIAO method, Gaussian). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling partners. Cross-validate with crystallographic data () .

Q. What statistical methods validate reproducibility in biological assays for this compound?

  • Answer: Use ANOVA to compare triplicate measurements (e.g., IC₅₀ values). Bland-Altman plots assess inter-lab variability. Outlier detection (Grubbs’ test) ensures data robustness, as emphasized in for receptor binding studies .

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